
19-Nor-4-hydroxyabieta-8,11,13-trien-7-one
概要
説明
19-Nor-4-hydroxyabieta-8,11,13-trien-7-one is a complex organic compound with a unique structure. It belongs to the class of phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Biologically, 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one exhibits antimicrobial and antifungal properties. It is studied for its potential use in developing new antibiotics and antifungal agents .
Medicine
In medicine, this compound is explored for its anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
Target of Action
The primary targets of the compound “19-Nor-4-hydroxyabieta-8,11,13-trien-7-one” are intricate cellular signaling cascades implicated in carcinogenesis . These targets play a crucial role in the regulation of cell growth and differentiation.
Mode of Action
The compound operates by selectively manipulating these cellular signaling cascades . This selective manipulation results in changes to the normal functioning of these pathways, which can lead to the inhibition of carcinogenesis.
Biochemical Pathways
The affected biochemical pathways are those involved in cell growth and differentiation. The compound’s action on these pathways can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis .
Pharmacokinetics
It is known that the compound is extracted from the heartwood of pinus yunnanensis , suggesting that it may be lipophilic and could have good absorption and distribution characteristics
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are primarily due to the compound’s interaction with cellular signaling cascades involved in carcinogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound’s stability may be affected by storage conditions . It is recommended to store the compound at -20°C for long-term use The compound’s efficacy may also be influenced by factors such as the presence of other compounds, pH, and temperature
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one involves multiple steps, including the formation of the phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the phenanthrene core.
Functional Group Transformations: Introduction of hydroxyl, methyl, and isopropyl groups through various organic reactions such as Friedel-Crafts alkylation, oxidation, and reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce specific functional groups.
Column Chromatography: For purification of the final product.
化学反応の分析
Types of Reactions
19-Nor-4-hydroxyabieta-8,11,13-trien-7-one undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.
Reduction: Employing hydrogen gas in the presence of a palladium catalyst to reduce double bonds or carbonyl groups.
Substitution: Halogenation or nitration reactions to replace hydrogen atoms with halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
類似化合物との比較
Similar Compounds
Podocarpic Acid: Another phenanthrene derivative with similar biological activities.
Ferruginol: Known for its antimicrobial properties.
Uniqueness
What sets 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one apart is its specific stereochemistry and functional groups, which confer unique biological activities and synthetic utility.
特性
IUPAC Name |
(1S,4aS,10aR)-1-hydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-12(2)13-6-7-15-14(10-13)16(20)11-17-18(15,3)8-5-9-19(17,4)21/h6-7,10,12,17,21H,5,8-9,11H2,1-4H3/t17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQFIYQNKVSVGM-QRVBRYPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


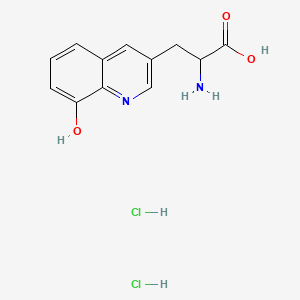
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)
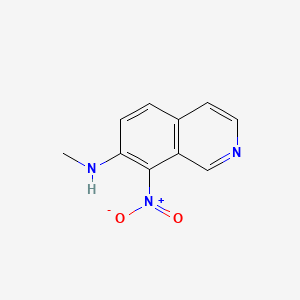

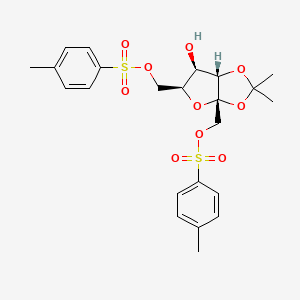
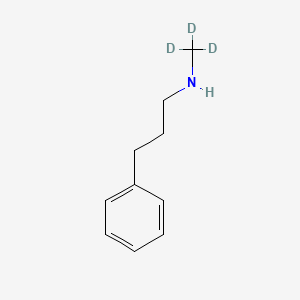

![D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-](/img/structure/B565386.png)


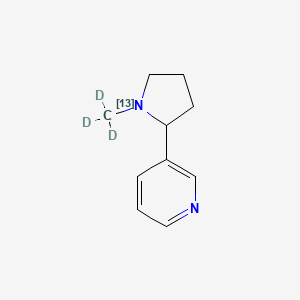
![N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide](/img/structure/B565393.png)
